

Propargyl-PEG3-amine molecular weight and formula

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Compound of Interest		
Compound Name:	Propargyl-PEG3-amine	
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An In-depth Technical Guide to **Propargyl-PEG3-amine**

Propargyl-PEG3-amine is a bifunctional molecule integral to the fields of bioconjugation, drug discovery, and proteomics. Its structure, featuring a terminal alkyne group and a primary amine connected by a three-unit polyethylene glycol (PEG) spacer, makes it a versatile tool for researchers. This guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols for its use, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

Propargyl-PEG3-amine is a key reagent in "click chemistry," a method known for its high efficiency and specificity. The molecular details are summarized below.

Property	Value	Source(s)
Molecular Weight	187.24 g/mol	[1][2][3][4]
Molecular Formula	C ₉ H ₁₇ NO ₃	[1][2][3]
CAS Number	932741-19-0	[1][3]
Purity	Typically >95%	[1][3][5]
Appearance	Colorless Liquid	[2]
Solubility	Water, DMSO, DCM, DMF	[2]



Applications in Research and Drug Development

The unique structure of **Propargyl-PEG3-amine** allows for its application in several advanced research areas:

- PROTAC Synthesis: It serves as a flexible linker in the creation of Proteolysis Targeting
 Chimeras (PROTACs).[2][6][7] PROTACs are heterobifunctional molecules that recruit an E3
 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent
 degradation by the proteasome.[1] The PEG linker provides spatial separation between the
 two ligands of the PROTAC, which is crucial for the formation of a stable ternary complex
 between the target protein, the PROTAC, and the E3 ligase.
- Antibody-Drug Conjugate (ADC) Development: In the field of targeted cancer therapy,
 Propargyl-PEG3-amine can be used to link potent cytotoxic drugs to monoclonal antibodies.[5] The alkyne group allows for a stable triazole linkage to an azide-modified antibody or drug via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[5]
- Bioconjugation and PEGylation: The amine group can react with various functional groups
 like carboxylic acids and NHS esters, while the alkyne group is available for click chemistry.
 [8][9] This dual reactivity makes it a valuable tool for PEGylating proteins, peptides, and
 other biomolecules, which can improve their solubility, stability, and pharmacokinetic
 properties.[9]

Experimental Protocols

The primary application of **Propargyl-PEG3-amine** involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for conjugating **Propargyl-PEG3-amine** to an azide-containing molecule.

Materials:

Propargyl-PEG3-amine



- Azide-containing molecule (e.g., protein, peptide, or small molecule)
- Copper(II) sulfate (CuSO₄)
- Reducing agent (e.g., Sodium Ascorbate)
- Copper-chelating ligand (e.g., THPTA or TBTA)
- Degassed buffer (e.g., phosphate buffer)
- Solvent (e.g., DMSO, DMF, or water)

Procedure:

- Preparation of Reactants:
 - Dissolve the azide-containing molecule and **Propargyl-PEG3-amine** in a suitable solvent. The molar ratio will depend on the specific application.
- Preparation of Catalyst:
 - Prepare a stock solution of CuSO₄ and the chelating ligand. The ligand is crucial for stabilizing the Cu(I) oxidation state and improving reaction efficiency.[4]
- Reaction Initiation:
 - Add the CuSO₄/ligand solution to the mixture of the azide and alkyne.
 - Initiate the reaction by adding a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[4]
- Reaction Conditions:
 - The reaction is typically carried out at room temperature and can be completed within 1-4 hours.
- · Monitoring and Purification:
 - Monitor the reaction progress using techniques like TLC or LC-MS.



• Once complete, the product can be purified using standard chromatographic methods.

Workflow for PROTAC Synthesis

A common strategy for synthesizing a PROTAC using **Propargyl-PEG3-amine** involves a two-step process:

- Amide Coupling: The amine group of Propargyl-PEG3-amine is reacted with a carboxylic acid on the E3 ligase ligand, forming a stable amide bond.
- Click Chemistry: The alkyne-functionalized intermediate is then conjugated to the azide-modified target protein ligand via a CuAAC reaction.

Visualizations PROTAC Mechanism of Action



Ternary Complex Formation Target Protein PROTAC (with Propargyl-PEG3-amine linker) E3 Ubiquitin Ligase recruits Ubiquitination transfers to recognized by Proteasomal Degradation Proteasome degrades into Degraded Peptides

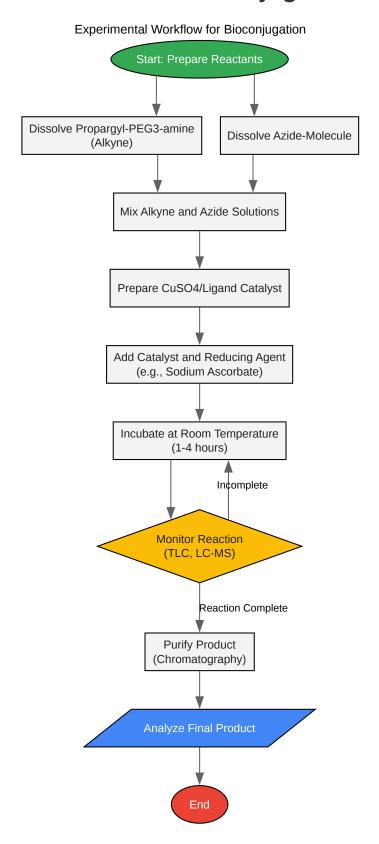
PROTAC-Mediated Protein Degradation

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Caption: PROTAC Mechanism of Action.



Experimental Workflow for Bioconjugation



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